LY518674 is derived from a class of compounds known as PPAR ligands. These compounds interact with PPARs, which are nuclear receptor proteins that regulate gene expression related to fat metabolism, glucose homeostasis, and inflammation. The specific classification of LY518674 as a PPARα agonist highlights its role in activating this receptor, which is pivotal for lipid metabolism and energy homeostasis .
The synthesis of LY518674 involves a convergent synthetic approach that allows for efficient production at a kilogram scale. This method typically includes the following steps:
The molecular structure of LY518674 is characterized by its unique arrangement of atoms that facilitates its interaction with PPARα. Key features include:
LY518674 participates in several chemical reactions that underscore its function as a PPARα agonist:
The mechanism of action for LY518674 involves several key processes:
LY518674 exhibits several notable physical and chemical properties:
LY518674 has potential applications across various scientific fields:
LY518674 (chemical name: 2-methyl-2-[4-[[[[4-methyl-2-(4-methylphenyl)-5-thiazolyl]methyl]thio]phenoxy]propanoic acid; CAS: 425671-29-0) is a synthetic ligand designed to selectively activate peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor transcription factor. PPAR-α belongs to the Class II nuclear receptor subfamily (NR1C1), which heterodimerizes with retinoid X receptor (RXR) to regulate gene expression [5] [10]. Upon binding to the ligand-binding domain (LBD) of PPAR-α, LY518674 induces a conformational change in helix 12 (H12) of the AF-2 domain. This shift creates a hydrophobic groove that recruits coactivator proteins (e.g., SRC-1, CBP) via LxxLL motifs, displacing corepressors (e.g., NCoR, SMRT) [3] [8]. The activated PPAR-α/RXR complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating transcription.
Key structural features enable LY518674's specificity:
Table 1: Nuclear Receptor Activation Profile of LY518674
Nuclear Receptor | Activation EC₅₀ (nM) | Selectivity vs. PPAR-α |
---|---|---|
PPAR-α | 42 | 1 (reference) |
PPAR-γ | >31,500 | >750-fold |
PPAR-δ | >105,000 | >2,500-fold |
RXRα | No activation | N/A |
LXRα | No activation | N/A |
LY518674 exhibits superior potency and selectivity compared to conventional fibrates and other PPAR agonists:
Potency Advantage:LY518674 is ~3,000 times more potent than fenofibrate in activating human PPAR-α and ~300 times more selective for PPAR-α over PPAR-γ [1] [7]. This high potency translates to effective gene regulation at nanomolar concentrations, unlike micromolar-range fibrates.
Isoform Selectivity:Unlike pan-PPAR agonists (e.g., bezafibrate) or dual α/γ agonists (e.g., aleglitazar), LY518674 avoids off-target effects:
Table 2: Selectivity Comparison of PPAR-α Agonists
Compound | PPAR-α EC₅₀ | PPAR-γ EC₅₀ | PPAR-δ EC₅₀ | Clinical Use |
---|---|---|---|---|
LY518674 | 42 nM | >31,500 nM | >105,000 nM | Investigational |
Fenofibrate | ~100 μM | ~300 μM | >500 μM | Dyslipidemia |
Gemfibrozil | ~50 μM | >500 μM | >500 μM | Dyslipidemia |
Bezafibrate (pan) | ~50 μM | ~60 μM | ~20 μM | Dyslipidemia (Europe) |
Pemafibrate (SPPARMα) | ~1 nM | >10,000 nM | >10,000 nM | Approved in Japan |
Structural Determinants of Specificity:Fibrates (e.g., fenofibrate) possess a simple aryloxy-isobutyrate scaffold with limited selectivity. In contrast, LY518674’s triazolone ring sterically hinders binding to the smaller PPAR-γ LBD pocket, while optimally fitting PPAR-α’s larger binding cavity (1,400 ų vs. PPAR-γ’s 700 ų) [7] [8].
Functional Outcomes:In human trials, LY518674 (100 μg/day) reduced VLDL-C by 38% and triglycerides by 23% in metabolic syndrome patients, comparable to fibrates. Paradoxically, it increased apoA-I production by 31% but simultaneously raised apoA-I fractional catabolic rate by 33%, resulting in no net change in HDL-C—a divergence from fibrates’ HDL-elevating effects [1] [9]. This suggests enhanced HDL functionality despite static HDL-C levels, evidenced by a 15.7% increase in cholesterol efflux capacity (p=0.02) [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7